{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid
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Overview
Description
{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid is a complex organic compound characterized by its unique structure, which includes a carbamoyl group, a chlorophenyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-chlorobenzyl chloride with hydrazine to form 3-chlorobenzyl hydrazine. This intermediate is then reacted with ethyl chloroacetate to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-chlorophenyl)carbamoyl]acetic acid
- 3-chlorobenzyl hydrazine
- Ethyl chloroacetate
Uniqueness
{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications.
Properties
CAS No. |
80305-80-2 |
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Molecular Formula |
C10H10ClN3O3 |
Molecular Weight |
255.66 g/mol |
IUPAC Name |
2-[carbamoyl-[(3-chlorophenyl)methyl]hydrazinylidene]acetic acid |
InChI |
InChI=1S/C10H10ClN3O3/c11-8-3-1-2-7(4-8)6-14(10(12)17)13-5-9(15)16/h1-5H,6H2,(H2,12,17)(H,15,16) |
InChI Key |
QRXDUHMJADENEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN(C(=O)N)N=CC(=O)O |
Origin of Product |
United States |
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